molecular formula C22H21NO3 B11484701 2-oxo-N-(4-phenylcyclohexyl)-2H-chromene-3-carboxamide

2-oxo-N-(4-phenylcyclohexyl)-2H-chromene-3-carboxamide

Cat. No.: B11484701
M. Wt: 347.4 g/mol
InChI Key: LNVCRCHEDULYFY-UHFFFAOYSA-N
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Description

2-oxo-N-(4-phenylcyclohexyl)-2H-chromene-3-carboxamide is a heterocyclic compound that belongs to the class of chromenes Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-N-(4-phenylcyclohexyl)-2H-chromene-3-carboxamide typically involves the condensation of 4-phenylcyclohexanone with 3-formylchromone in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization to form the desired chromene derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Substituted aromatic derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-oxo-N-(4-phenylcyclohexyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

    2H-chromene-2-one: Another chromene derivative with similar structural features.

    4H-chromene-4-one: A related compound with a different arrangement of the chromene ring.

    2-oxo-2H-chromene-3-carboxamide: A compound with a similar core structure but different substituents.

Uniqueness: 2-oxo-N-(4-phenylcyclohexyl)-2H-chromene-3-carboxamide is unique due to the presence of the 4-phenylcyclohexyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H21NO3

Molecular Weight

347.4 g/mol

IUPAC Name

2-oxo-N-(4-phenylcyclohexyl)chromene-3-carboxamide

InChI

InChI=1S/C22H21NO3/c24-21(19-14-17-8-4-5-9-20(17)26-22(19)25)23-18-12-10-16(11-13-18)15-6-2-1-3-7-15/h1-9,14,16,18H,10-13H2,(H,23,24)

InChI Key

LNVCRCHEDULYFY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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